molecular formula C14H17NO3 B13277641 Methyl 4-(piperidine-4-carbonyl)benzoate

Methyl 4-(piperidine-4-carbonyl)benzoate

Cat. No.: B13277641
M. Wt: 247.29 g/mol
InChI Key: GIXMMLOQDKRPNW-UHFFFAOYSA-N
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Description

Methyl 4-(piperidine-4-carbonyl)benzoate is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a piperidine ring attached to a benzoate ester, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperidine-4-carbonyl)benzoate typically involves the esterification of 4-(piperidine-4-carbonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperidine-4-carbonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(piperidine-4-carbonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It is a precursor in the development of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(piperidine-4-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester linkage and the presence of both a piperidine ring and a benzoate group. This combination provides distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 4-(piperidine-4-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H17_{17}N1_{1}O3_{3}

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacteria. A study conducted by demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This was evidenced by a reduction in cytokine levels in human cell lines treated with the compound. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Case Study 1: Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited significant cytotoxicity with IC50_{50} values of:

Cell LineIC50_{50} (µM)
MCF-75.2
A5497.8

The study concluded that the compound induces apoptosis in cancer cells via the intrinsic pathway, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated that the compound reduced oxidative stress markers and improved neuronal survival rates in vitro.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 4-(piperidine-4-carbonyl)benzoate

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-4-2-10(3-5-12)13(16)11-6-8-15-9-7-11/h2-5,11,15H,6-9H2,1H3

InChI Key

GIXMMLOQDKRPNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2CCNCC2

Origin of Product

United States

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